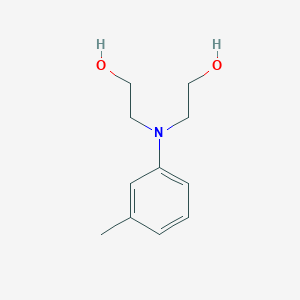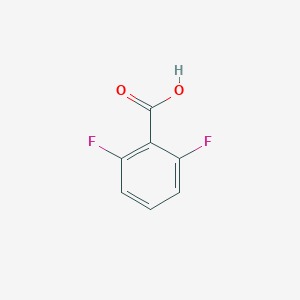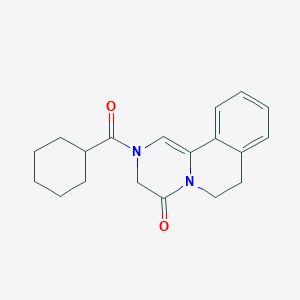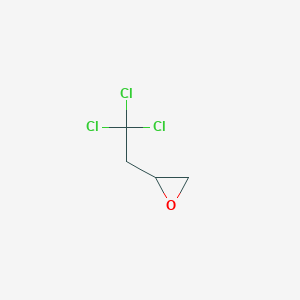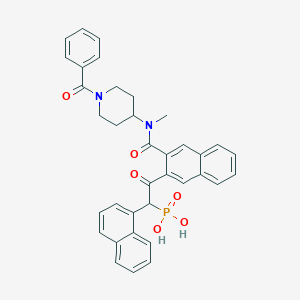
β-Parinarsäure
Übersicht
Beschreibung
Beta-Parinaric acid: is a naturally occurring conjugated polyunsaturated fatty acid. It is an 18-carbon fatty acid with four conjugated double bonds at the 9, 11, 13, and 15 positions. This compound was originally detected in the seed oil of Atuna racemosa and is known for its unique fluorescent properties .
Wissenschaftliche Forschungsanwendungen
Beta-Parinaric acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Beta-Parinaric acid, a naturally occurring fluorescent compound, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , serving as a key player in monitoring phase transitions in bilayer lipid membranes .
Mode of Action
The mode of action of beta-Parinaric acid involves its interaction with lipid membranes. It is incorporated into the membranes or isolated membrane lipids, revealing characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These parameters are measured as a function of temperature .
Biochemical Pathways
Beta-Parinaric acid is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is synthesized from α-linolenic acid . The enzyme responsible for the creation of the conjugated double bonds in Parinaric acid is identified as a “conjugase”, which is related to the family of fatty acid desaturase enzymes responsible for putting double bonds into fatty acids .
Pharmacokinetics
The pharmacokinetics of beta-Parinaric acid, like other drugs, involves the processes of absorption, distribution, metabolism, and elimination . .
Result of Action
The result of beta-Parinaric acid’s action is primarily observed in the changes it induces in the lipid membranes. It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These changes are indicative of the compound’s influence on the structural and functional dynamics of the membranes.
Action Environment
The action of beta-Parinaric acid is influenced by environmental factors such as temperature . Its effects on plasma membranes, microsomes, and mitochondria, as well as on their respective lipids, are measured as a function of temperature . This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-Parinaric acid can be synthesized from alpha-linolenic acid through a series of chemical reactions involving isomerization and conjugation. The process typically involves the use of catalysts and specific reaction conditions to achieve the desired configuration of double bonds .
Industrial Production Methods: : Industrial production of beta-Parinaric acid involves the extraction of the compound from natural sources such as the seed oil of Atuna racemosa. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Parinaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyunsaturated nature, it is highly susceptible to oxidation, which can lead to the formation of lipid peroxides .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyl radicals.
Substitution: Halogenation reactions can occur with reagents like bromine, resulting in the addition of halogen atoms to the double bonds.
Major Products
Oxidation: Lipid peroxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Parinaric acid: Another isomer of parinaric acid with a different configuration of double bonds.
Linoleic acid: A polyunsaturated fatty acid with two double bonds, commonly found in plant oils.
Alpha-Linolenic acid: A precursor to beta-Parinaric acid with three double bonds.
Uniqueness: : Beta-Parinaric acid is unique due to its conjugated double bonds, which confer distinct fluorescent properties and make it highly reactive towards oxidation. These characteristics distinguish it from other polyunsaturated fatty acids and make it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
18841-21-9 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
octadeca-9,11,13,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
IJTNSXPMYKJZPR-UHFFFAOYSA-N |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Key on ui other cas no. |
18841-21-9 |
Piktogramme |
Irritant |
Synonyme |
(all-E)-9,11,13,15-Octadecatetraenoic Acid; 9-trans,11-trans,13-trans,15-trans-Octadecatetraenoic Acid; trans-Parinaric Acid; β-PAC; β-Parinaric Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Parinaric acid interact with membranes and what are the downstream effects of this interaction?
A1: beta-Parinaric acid is a naturally occurring conjugated polyene fatty acid that exhibits fluorescence, making it a useful probe for studying membrane structure and dynamics. [, ] Its hydrophobic nature allows it to readily incorporate into the lipophilic environment of lipid bilayers. [, ] This incorporation doesn't significantly disrupt membrane structure, allowing for observations of the membrane in a near-native state. The fluorescence properties of beta-Parinaric acid are sensitive to the surrounding environment, particularly the fluidity and order of the lipid molecules. [, ] Changes in temperature, lipid composition, or the presence of membrane-interacting molecules can alter the fluorescence intensity and polarization of beta-Parinaric acid, providing insights into membrane phase transitions, fluidity changes, and lipid-protein interactions. [, , ]
Q2: Can you provide the structural characterization of beta-Parinaric acid, including its molecular formula, weight, and spectroscopic data?
A2: * Molecular Formula: C18H28O2* Molecular Weight: 288.4 g/mol* Spectroscopic Data: * UV-Vis Absorption: Maximum absorbance around 300-320 nm due to the conjugated tetraene system. [, ] * Fluorescence Emission: Maximum emission around 420-440 nm when excited near its absorption maximum. [, ]
Q3: How is beta-Parinaric acid used to study membrane phase transitions?
A3: beta-Parinaric acid exhibits a change in its fluorescence properties in response to alterations in membrane fluidity, which is directly related to phase transitions. [, ] When incorporated into artificial lipid bilayers, such as those composed of dimyristoyl phosphatidylcholine, dipalmitoyl phosphatidylcholine, or distearoyl phosphatidylcholine, a sharp change in beta-Parinaric acid fluorescence intensity is observed at the characteristic phase transition temperature of each lipid. [] This allows researchers to pinpoint the temperature at which the membrane transitions between a more ordered gel phase and a more fluid liquid crystalline phase. [, ]
Q4: How does the presence of cholesterol affect the membrane properties studied using beta-Parinaric acid?
A4: Studies utilizing beta-Parinaric acid demonstrate that the addition of cholesterol to lipid bilayers significantly affects the membrane phase transition. [] Cholesterol, with its rigid sterol ring structure, disrupts the regular packing of phospholipid acyl chains, leading to a broadening of the phase transition and a decrease in its magnitude as measured by fluorescence intensity changes of beta-Parinaric acid. [] This suggests that cholesterol increases membrane fluidity at lower temperatures while decreasing fluidity at higher temperatures, effectively creating a more stable membrane environment less susceptible to dramatic phase shifts. []
Q5: How has beta-Parinaric acid been used to investigate biological membranes?
A5: Research has demonstrated the successful incorporation of beta-Parinaric acid into the membranes of living cells, particularly the fatty acid auxotroph E. coli 30E betaox. [] This allows for the study of membrane phase transitions in a more biologically relevant context. By monitoring the fluorescence properties of the incorporated beta-Parinaric acid, researchers can gain insights into the fluidity and phase behavior of bacterial membranes under various conditions and in response to environmental changes. [] This highlights the potential of beta-Parinaric acid as a tool for studying membrane dynamics in living systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





